N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a hybrid heterocyclic compound featuring a carbazole core fused with a tetrahydrocarbazole moiety and linked to a 2,3-dihydrobenzo[b][1,4]dioxin group via a carboxamide bridge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(22-13-8-9-18-19(12-13)26-11-10-25-18)16-6-3-5-15-14-4-1-2-7-17(14)23-20(15)16/h3,5-6,8-9,12,23H,1-2,4,7,10-11H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIPTAEHZXEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
The compound likely interacts with its targets (such as cholinesterases and lipoxygenase enzymes) to inhibit their activity. This inhibition could alter the normal functioning of these enzymes, leading to changes in nerve function or inflammatory responses.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related to nerve signal transmission and inflammation.
Result of Action
If it does inhibit cholinesterases and lipoxygenase enzymes as suggested, it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.
Biological Activity
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.35 g/mol
- CAS Number : 1790895-25-8
Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably:
- PARP1 Inhibition : The compound has been evaluated for its ability to inhibit the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. In a study by , it was found that related compounds showed significant inhibition with IC50 values ranging from 0.88 μM to 12 μM.
Pharmacological Effects
The following pharmacological effects have been observed:
- Antitumor Activity : Studies suggest that derivatives of carbazole compounds exhibit antitumor properties through apoptosis induction and cell cycle arrest in cancer cells. The tetrahydrocarbazole framework is particularly noted for enhancing these activities .
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .
- Neuroprotective Effects : Some studies indicate that carbazole derivatives may protect neuronal cells from oxidative stress and neuroinflammation .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the carbazole core can significantly impact biological activity:
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Case Study: Enzyme Inhibition
A study synthesized various sulfonamide derivatives containing the benzodioxane structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase activities. The results indicated that some derivatives exhibited promising inhibition profiles, suggesting their potential as therapeutic agents for T2DM and AD .
| Compound Name | Enzyme Target | IC50 Value (µM) | Therapeutic Implications |
|---|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | 25.0 | T2DM treatment |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | 30.5 | AD treatment |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Some studies indicate that modifications to the benzodioxane structure can enhance activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
A series of derivatives were tested against standard strains of bacteria and fungi. The results demonstrated that certain modifications to the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) framework improved antimicrobial efficacy significantly compared to unmodified compounds .
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methylbenzimidazole | Staphylococcus aureus | 32 µg/mL | Moderate |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluorouracil | Escherichia coli | 16 µg/mL | High |
Molecular Modeling Studies
Molecular modeling has been employed to predict the binding affinities of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide with various biological targets. Such studies provide insights into the structure-activity relationship (SAR) of these compounds.
Case Study: Binding Affinity Analysis
In silico studies have shown that the compound exhibits strong binding interactions with acetylcholinesterase due to specific hydrogen bonding and hydrophobic interactions within the active site . These findings suggest that further optimization could enhance its therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on their benzodioxin and carbazole/heterocyclic components. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Optoelectronic Performance: The target compound’s carbazole-tetrahydrocarbazole core may enhance hole-transport properties compared to CDDPI’s phenanthroimidazole-carbazole system. However, CDDPI’s extended conjugation (naphthalene-phenanthroimidazole) contributes to superior electroluminescent efficiency (EQE 19.2% vs. DBDPA’s lower performance) .
Functional Group Impact :
- Carboxamide vs. Imidazole : The carboxamide linker in the target compound may improve solubility in polar solvents compared to CDDPI’s imidazole-based structure, facilitating solution-processed OLED fabrication.
- Benzodioxin Substitution : Benzodioxin’s electron-donating properties are critical for charge balance in OLED hosts. CDDPI and DBDPA both leverage this, but the target compound’s carboxamide linkage may alter electron density distribution .
Research vs. Applied Use: Compounds like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () are restricted to research, whereas CDDPI and DBDPA are validated in functional devices, highlighting the importance of structural optimization for specific applications .
Q & A
Q. What methodologies are recommended for elucidating the compound’s mechanism of action at the cellular level?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated cells .
- Immunoblotting : Validate protein-level changes (e.g., apoptosis markers like caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
